N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-benzylpiperidin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-22(23(28)25-14-19-6-7-20-21(12-19)30-16-29-20)24-13-17-8-10-26(11-9-17)15-18-4-2-1-3-5-18/h1-7,12,17H,8-11,13-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWMVSXRWLOAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the benzodioxole and piperidine intermediates. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[(1-benzylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to two key analogs from the evidence:
Key Observations :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | QOD | ICD |
|---|---|---|---|
| Molecular Weight (g/mol) | ~495 (calculated) | ~450 (reported) | ~420 (reported) |
| logP (Predicted) | 3.8 (ChemAxon) | 3.1 (reported) | 2.9 (reported) |
| Solubility (mg/mL) | Low (benzylpiperidine) | Moderate | High (carboxamide) |
| CNS Penetration | Likely (benzylpiperidine) | Unlikely | Unlikely |
Implications :
- The target compound’s higher logP suggests improved membrane permeability but may require formulation optimization for solubility.
- Benzylpiperidine could enhance blood-brain barrier penetration , differentiating it from QOD and ICD .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-benzylpiperidin-4-yl)methyl]ethanediamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, including enzymes and receptors, which could be relevant for therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄ |
| Molecular Weight | 345.41 g/mol |
| CAS Number | 1251612-09-5 |
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific protein targets. The benzodioxole moiety is known to enhance binding affinity to certain receptors, while the piperidine ring may contribute to its pharmacological properties.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in signal transduction pathways, particularly those related to cancer progression.
- Receptor Modulation : It might act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures inhibit Src family kinases (SFKs), which play a crucial role in tumor growth and metastasis. For instance, related compounds have shown efficacy in reducing tumor size in xenograft models .
- Neuroprotective Effects : The interaction with acetylcholinesterase suggests potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound.
- In Vivo Efficacy : A study demonstrated that a structurally similar compound significantly inhibited tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model. The compound was administered orally and showed promising pharmacokinetic profiles .
- Selectivity for Kinases : Research indicates that this class of compounds exhibits high selectivity for SFKs over other kinases, highlighting their potential as targeted therapies in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | High |
| Caco-2 Permeability | Moderate |
Q & A
Basic: What are the critical steps and challenges in synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzodioxole and piperidine moieties, followed by amide coupling. Key challenges include:
- Reaction Optimization : Temperature control (e.g., 0–25°C for sensitive intermediates) and pH adjustments to prevent side reactions like hydrolysis of the amide bond .
- Catalysts and Solvents : Use of coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DCM to enhance reaction efficiency .
- Purification : Techniques such as column chromatography or recrystallization to isolate the final product. HPLC monitoring (C18 columns, acetonitrile/water gradients) ensures >95% purity .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm) and amide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 466.21) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify impurities .
Advanced: How can researchers design assays to evaluate its biological activity (e.g., anticancer or anti-inflammatory potential)?
Methodological Answer:
- In Vitro Models :
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory activity) using recombinant enzymes .
- Cell Viability : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) at concentrations of 1–100 µM, with IC50 calculations .
- In Vivo Models : Murine models (e.g., xenograft tumors) dosed at 10–50 mg/kg via oral gavage, monitored for tumor regression and toxicity .
Advanced: What methodologies elucidate its mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking : Computational modeling (AutoDock Vina) to predict binding affinity for targets like serotonin receptors or PI3K kinase, guided by structural analogs .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., Kd values) with purified receptors .
- Gene Knockout Models : CRISPR-Cas9-edited cell lines to validate target engagement (e.g., apoptosis pathways in caspase-3-deficient cells) .
Advanced: How can conflicting reports on its biological activity be resolved?
Methodological Answer:
- Experimental Replication : Standardize protocols (e.g., cell culture conditions, dosing intervals) across labs to minimize variability .
- Structural Analogs : Synthesize derivatives (e.g., replacing the benzylpiperidine group with morpholine) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify trends or confounding factors .
Advanced: What strategies optimize its pharmacokinetic properties (e.g., solubility, bioavailability)?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (tested via shake-flask method in PBS pH 7.4) .
- Prodrug Design : Introduce ester or PEG moieties to improve intestinal absorption, validated using Caco-2 cell permeability assays .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) for sustained release .
Advanced: How can comparative studies with structural analogs improve therapeutic selectivity?
Methodological Answer:
- Parallel Synthesis : Generate a library of 20–50 analogs with variations in the benzodioxole or piperidine substituents .
- Selectivity Profiling : Screen against panels of related targets (e.g., kinase inhibitors tested across 100+ kinases) to identify off-target effects .
- In Silico Modeling : QSAR models (e.g., Random Forest algorithms) to predict selectivity based on electronic (HOMO/LUMO) and steric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
